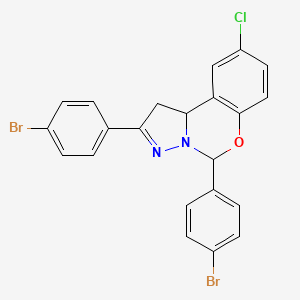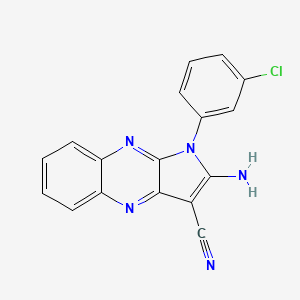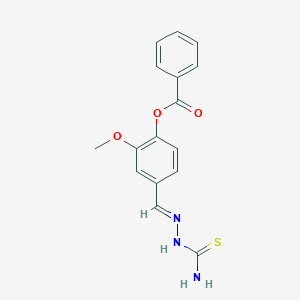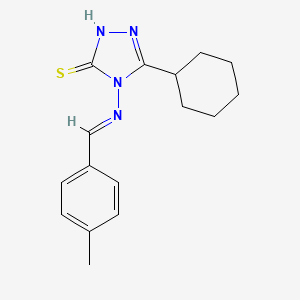
(2E)-2-(4-hydroxy-3-iodobenzylidene)hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-HYDROXY-3-IODOBENZALDEHYDE THIOSEMICARBAZONE typically involves the reaction of 4-hydroxy-3-iodobenzaldehyde with thiosemicarbazide. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions . The product is then purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-HYDROXY-3-IODOBENZALDEHYDE THIOSEMICARBAZONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the iodine atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-HYDROXY-3-IODOBENZALDEHYDE THIOSEMICARBAZONE involves its interaction with various molecular targets. It can form complexes with metal ions, which can then interact with biological macromolecules such as DNA and proteins. This interaction can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and apoptosis in cancer cells . The compound’s ability to chelate metal ions also plays a role in its antimicrobial activity .
Comparison with Similar Compounds
4-HYDROXY-3-IODOBENZALDEHYDE: A precursor in the synthesis of the thiosemicarbazone derivative.
THIOSEMICARBAZIDE: A key reagent in the synthesis of various thiosemicarbazone derivatives.
4-METHYL-3-IODOBENZALDEHYDE THIOSEMICARBAZONE: A structurally similar compound with potential biological activities.
Uniqueness: 4-HYDROXY-3-IODOBENZALDEHYDE THIOSEMICARBAZONE is unique due to the presence of both hydroxyl and iodine substituents on the benzaldehyde ring, which can significantly influence its reactivity and biological activity. The combination of these functional groups with the thiosemicarbazone moiety enhances its potential as a versatile ligand and therapeutic agent .
Properties
Molecular Formula |
C8H8IN3OS |
|---|---|
Molecular Weight |
321.14 g/mol |
IUPAC Name |
[(E)-(4-hydroxy-3-iodophenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C8H8IN3OS/c9-6-3-5(1-2-7(6)13)4-11-12-8(10)14/h1-4,13H,(H3,10,12,14)/b11-4+ |
InChI Key |
QNJPHLHLEBATCS-NYYWCZLTSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=N/NC(=S)N)I)O |
Canonical SMILES |
C1=CC(=C(C=C1C=NNC(=S)N)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![allyl (2E)-2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11974031.png)
![(5Z)-5-[(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-heptyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11974038.png)
![N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11974043.png)

![(5E)-2-(4-butoxyphenyl)-5-(4-isopropylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11974059.png)
![7,9-Dichloro-2-(4-chlorophenyl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B11974060.png)




![ethyl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-[1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11974101.png)


